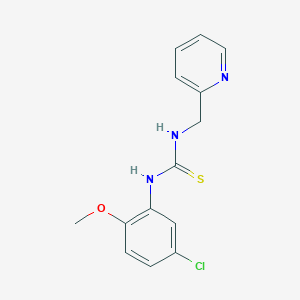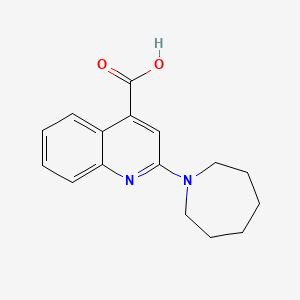
2-(1-azepanyl)-4-quinolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-azepanyl)-4-quinolinecarboxylic acid is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as AQCA and belongs to the quinolinecarboxylic acid family. AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities.
作用机制
The mechanism of action of AQCA is not fully understood. However, it has been suggested that AQCA may act by inhibiting DNA synthesis and inducing oxidative stress in cells. AQCA has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication.
Biochemical and Physiological Effects:
AQCA has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. AQCA has also been shown to inhibit the growth of bacteria and viruses. Furthermore, AQCA has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
AQCA has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield. AQCA is also soluble in water, which makes it easy to handle in lab experiments. However, AQCA has some limitations, including its low solubility in organic solvents, which may limit its use in certain experiments. Furthermore, AQCA may have some toxicity, which needs to be considered when designing experiments.
未来方向
There are several future directions for AQCA research. One potential area of research is the development of AQCA derivatives with improved properties. Another area of research is the investigation of the mechanism of action of AQCA. Furthermore, AQCA may have potential applications in the treatment of various diseases, including cancer and infectious diseases. Therefore, further research is needed to fully understand the potential therapeutic applications of AQCA.
Conclusion:
In conclusion, AQCA is a promising chemical compound that has been studied extensively for its potential therapeutic applications. The synthesis of AQCA is well-established, and AQCA has been shown to have various biological properties, including antimicrobial, antiviral, and anticancer activities. AQCA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic applications of AQCA and to develop AQCA derivatives with improved properties.
合成方法
The synthesis of AQCA involves the reaction of 2-aminocaproic acid with 2-chloro-4-quinolinecarboxylic acid in the presence of a base. The reaction leads to the formation of AQCA as a white crystalline solid. The synthesis of AQCA has been optimized with various methods, including microwave-assisted synthesis, which has been shown to increase the yield and reduce reaction time.
科学研究应用
AQCA has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. AQCA has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, AQCA has been studied for its anticancer properties, and it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-(azepan-1-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(20)13-11-15(18-9-5-1-2-6-10-18)17-14-8-4-3-7-12(13)14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHWVGIGMWVLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)quinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
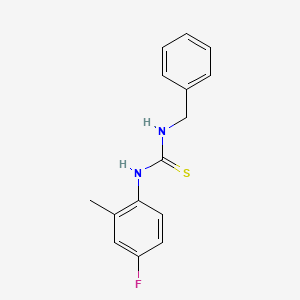
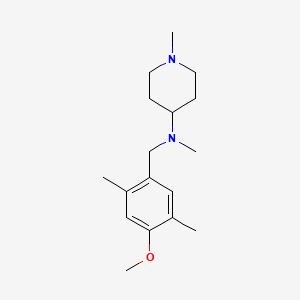
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
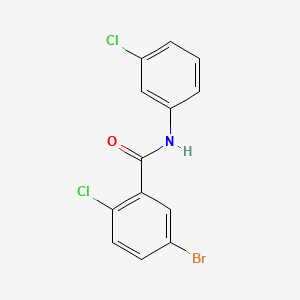
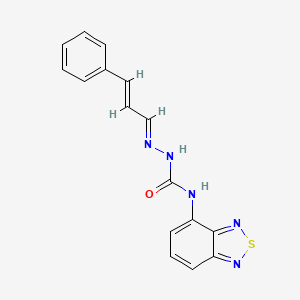

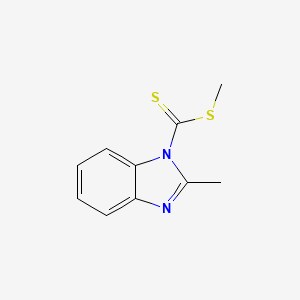
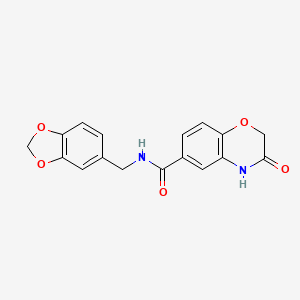
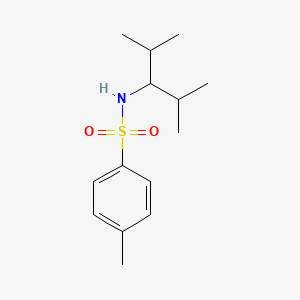
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
